5-fluoro EDMB-PICA
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Overview
Description
Preparation Methods
The synthesis of 5-fluoro EDMB-PICA involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Fluoropentyl Side Chain: The 5-fluoropentyl side chain is introduced via alkylation reactions.
Formation of the Amide Bond: The amide bond is formed by reacting the indole derivative with 3-methyl-L-valine.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield. This includes optimizing reaction temperatures, solvents, and catalysts to achieve the desired product efficiently.
Chemical Reactions Analysis
5-fluoro EDMB-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the fluoropentyl side chain.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Hydrolysis: Ester hydrolysis can lead to the formation of carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. Major products formed from these reactions include hydroxylated, reduced, and hydrolyzed derivatives of this compound .
Scientific Research Applications
5-fluoro EDMB-PICA is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
5-fluoro EDMB-PICA exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potent effects .
Comparison with Similar Compounds
5-fluoro EDMB-PICA is similar to other synthetic cannabinoids such as 5F-MDMB-PICA and 5F-EDMB-PINACA. These compounds share structural features like the indole core and fluoropentyl side chain but differ in their linked groups and specific substitutions . The uniqueness of this compound lies in its specific combination of the indole core, 5-fluoropentyl tail, and tert-leucine ethyl ester, which influences its binding affinity and metabolic pathways .
Similar Compounds
- 5F-MDMB-PICA
- 5F-EDMB-PINACA
Properties
CAS No. |
2666934-54-7 |
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Molecular Formula |
C22H31FN2O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H31FN2O3/c1-5-28-21(27)19(22(2,3)4)24-20(26)17-15-25(14-10-6-9-13-23)18-12-8-7-11-16(17)18/h7-8,11-12,15,19H,5-6,9-10,13-14H2,1-4H3,(H,24,26)/t19-/m1/s1 |
InChI Key |
RNWBJOCYFGGMRJ-LJQANCHMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
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